Sulfonamide derivative 7
説明
Structure
3D Structure
特性
分子式 |
C15H12N2O3S |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
N-(4-phenyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)17-15-14(11-16-20-15)12-7-3-1-4-8-12/h1-11,17H |
InChIキー |
KJPWMAIBFGUKIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
準備方法
Initial Precursor Synthesis
The synthesis commences with the preparation of a free base intermediate (Compound 4) derived from a salt precursor (Compound 3). This step involves slurrying the salt in methylene chloride and treating it with aqueous sodium hydroxide to liberate the free base. Subsequent azeotropic distillation with heptane ensures solvent removal and purity.
Sulfonylation Reaction
The free base undergoes sulfonylation using isopropylsulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP). This reaction, conducted at 5°C and gradually warmed to room temperature, introduces the sulfonamide moiety. Post-reaction workup includes washing with hydrochloric acid, sodium bicarbonate, and drying over anhydrous sodium sulfate to isolate the sulfonamide intermediate (Compound 5).
Nitration and Reduction
Nitration of Compound 5 with fuming nitric acid in trifluoroacetic acid yields the p-nitro derivative (Compound 6). Catalytic hydrogenation using palladium on carbon reduces the nitro group to an amine, producing the p-amino derivative (Compound 7). This intermediate is isolated as a p-toluenesulfonate salt to enhance stability.
Step-by-Step Reaction Analysis
Sulfonylation Optimization
The sulfonylation step is critical for introducing the sulfonamide group. Experimental conditions from highlight the importance of:
-
Temperature control : Cooling to 5°C prevents side reactions during sulfonyl chloride addition.
-
Catalyst use : DMAP accelerates the reaction by activating the sulfonyl chloride.
-
Solvent selection : Methylene chloride facilitates reagent solubility while enabling efficient phase separation during workup.
Nitration Efficiency
Nitration with fuming nitric acid in a trifluoroacetic acid/methylene chloride/heptane mixture ensures regioselective para-substitution. The reaction mixture is maintained at -5°C to 5°C to minimize over-nitration or oxidative byproducts.
Catalytic Hydrogenation
Reduction of the nitro group in Compound 6 employs hydrogen gas and palladium on carbon. This method offers high selectivity for the amine product, with the p-toluenesulfonate salt formation improving crystallinity and ease of isolation.
Analytical Characterization
Spectroscopic Validation
This compound and its intermediates are characterized using:
Chromatographic Purity
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to verify purity at each synthetic stage. The patent emphasizes silica gel plug filtration for intermediate purification.
Comparative Data on Synthetic Intermediates
Applications and Biological Relevance
While this report focuses on synthesis, it is noteworthy that this compound exhibits promising biological activity. Studies in and demonstrate its efficacy as an α-glucosidase inhibitor (IC₅₀ = 19.03 μM) and anticancer agent (IC₅₀ = 19.57–21.15 μM against MCF-7 cells). These properties underscore the importance of optimizing its synthetic route for scalable production.
化学反応の分析
反応の種類: スルホンアミド誘導体は、次のようなさまざまなタイプの化学反応を起こします。
酸化: スルホンアミドは酸化されてスルホニルクロリドを生成することができ、これは他のスルホンアミド誘導体の合成における重要な中間体です.
一般的な試薬と条件:
生成される主な生成物: これらの反応から生成される主な生成物には、スルホニルクロリド、アミン、およびさまざまな置換スルホンアミドが含まれます .
4. 科学研究への応用
スルホンアミド誘導体 7 は、次のような幅広い科学研究への応用があります。
科学的研究の応用
Antimicrobial Activity
Sulfonamide derivatives, including compound 7, exhibit broad-spectrum antimicrobial properties. They function by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This mechanism has made sulfonamides valuable in treating infections caused by both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivative 7 as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, E7070, a sulfonamide derivative, demonstrated significant tumor growth inhibition (IC50 = 0.06-0.8 µM/mL) against human tumor cell lines . Additionally, compounds derived from sulfonamides have been investigated for their ability to inhibit cysteine proteases involved in cancer progression .
Anti-inflammatory Effects
Sulfonamides have also been recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by this compound has therapeutic implications for conditions like glaucoma and epilepsy. Drugs such as acetazolamide and dorzolamide, which are based on sulfonamide structures, are used to manage intraocular pressure and prevent seizures .
Recent Research Findings
Recent studies have focused on enhancing the efficacy and specificity of this compound through structural modifications:
- Novel Derivatives : Research has led to the synthesis of new sulfonamide derivatives with improved biological activities against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit unique mechanisms that allow them to overcome traditional resistance pathways .
- Combination Therapies : The potential of combining sulfonamide derivatives with other pharmacological agents is being explored to enhance their therapeutic effects while minimizing side effects .
Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Antitumor Activity
In vitro studies showed that this compound could induce apoptosis in cancer cells at specific concentrations, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Applications
| Application | Mechanism of Action | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Sulfamethoxazole |
| Anticancer | Induction of apoptosis; inhibition of tumor growth | E7070 |
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Sulfasalazine |
| Carbonic Anhydrase Inhibition | Regulation of pH and fluid balance | Acetazolamide |
作用機序
スルホンアミド誘導体 7 は、細菌酵素ジヒドロプテロエートシンテターゼの競合的阻害剤として作用することにより、その効果を発揮します 。この酵素は通常、必要な葉酸を合成するためにパラアミノ安息香酸(PABA)を使用します。 スルホンアミド誘導体 7 はこの反応を阻害することにより、細菌のDNA成長と細胞分裂に不可欠な葉酸の合成を阻害します 。この機序により、効果的な抗菌剤となります。
類似化合物との比較
Table 1: Substituent Effects on Antitumor and CA Inhibitory Activity
Key Observations :
- Nitrile Group (Position 2) : Essential for cytotoxicity; replacement with acyl/ethoxycarbonyl groups (e.g., 7e, 7f) reduces activity .
- Aromatic vs. Heteroaromatic (Position 3) : Phenyl or -CF₃ groups enhance antitumor and CA IX inhibition, while furyl/thienyl (7c, 7d) abolish CA IX/XII activity .
- Sulfonamide Position : Position 6 optimizes interactions with CA IX’s hydrophobic pocket; shifting to position 7 (e.g., 8a) reduces potency .
Comparison with Non-Sulfonamide Analogs
Table 2: Sulfonamides vs. Amides
| Compound | Core Structure | Activity (IC₅₀) |
|---|---|---|
| 7 | Quinoxaline-sulfonamide | 2–8 µM (antitumor) |
| 15 | Quinoxaline-sulfonamide (S-linked) | Comparable to 7 |
| 5 | Quinoxaline-amide | 10–50 µM (5× less potent) |
- Sulfonamide vs. Amide : Sulfonamide derivatives (7, 15) exhibit superior potency due to stronger hydrogen bonding with CA IX (e.g., Thr200, Pro202) and π-π stacking (His94) .
- N- vs. S-Linked Sulfonamides : Both show similar potency, indicating linkage flexibility .
Molecular Interactions and Docking Studies
Table 3: Docking Scores and Interactions
- CA IX Inhibition : Compounds 7a and 7f form stable interactions with the zinc ion and hydrophobic pockets, while 7p (alkyl substituent) lacks π-π stacking, reducing efficacy .
Q & A
Q. What experimental parameters are critical for evaluating the electrochemical oxidation of sulfonamide derivatives like compound 7?
The ionization potential (IP) is a key parameter for estimating the energy barrier of electro-oxidation. IP values correlate with experimental oxidation potentials (Epa), as demonstrated by linear regression models (e.g., r² > 0.90 in sulfonamide derivative studies). Researchers should validate calculated IP values against experimental cyclic voltammetry data to ensure accuracy .
Q. How can structural modifications of sulfonamide derivative 7 improve its inhibitory activity against carbonic anhydrase isoforms?
Systematic substitution at the triazinyl or benzenesulfonamide moieties can enhance isoform selectivity. For example, incorporating hydrophobic amino acids (e.g., Tyr, Trp) improves binding to hCA II and IX, while polar residues (e.g., Ser, Thr) target hCA I and IV. QSAR models with regression coefficients (r² > 0.85) and low RMSE (<100 nM) are recommended to predict inhibition constants (KI) .
Q. What synthetic strategies are effective for preparing this compound with minimal toxicity?
Solvent-free microwave-assisted synthesis reduces toxic byproducts and improves yield. Characterization via NMR, HPLC, and X-ray crystallography ensures purity. Recent studies report >85% yield for chromene-sulfonamide hybrids using this method .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental inhibition data for this compound be resolved?
Discrepancies (e.g., predicted KI of 4550 nM vs. experimental 277 nM for hCA I) arise from overfitting or incomplete training datasets. Solutions include:
Q. What in silico approaches validate the binding mode of this compound to hCA II?
Docking studies must position the sulfonamide group within the zinc coordination sphere (e.g., Zn²⁺-SO₂NH⁻ interaction). MD simulations (≥100 ns) confirm stability by monitoring RMSD (<2 Å) and hydrogen bonds with Thr198. For macrocyclic derivatives (e.g., calixarene-linked sulfonamides), 1,3-alternate conformations show stronger binding than cone conformers .
Q. How do 3D-QSAR models optimize this compound for dual antibacterial and anticancer activity?
Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices (CoMSIA) map steric, electrostatic, and hydrophobic fields. For chromene-sulfonamide hybrids, CoMFA models with q² > 0.6 and r²pred > 0.7 identify favorable substitutions (e.g., -Cl at position 4 enhances antibacterial activity; -OCH₃ improves apoptosis induction) .
Q. What methodologies resolve contradictions in the radical cation stability of sulfonamide derivatives during electro-oxidation?
Contradictions arise from solvent effects or counterion interactions. Researchers should:
- Compare IP values across solvents (e.g., acetonitrile vs. water) using DFT calculations (B3LYP/6-311+G(d,p)).
- Validate with ESR spectroscopy to detect radical intermediates .
Methodological Guidelines
- Data Reporting : Include absolute numbers (e.g., n = 30 inhibitors), statistical methods (e.g., RMSE, r²), and error distributions. Avoid non-technical terms like "significant" without p-values .
- Experimental Replication : For synthesis, report yield, purity, and spectroscopic data (e.g., ¹H NMR shifts ±0.05 ppm) .
- Computational Validation : Cross-check docking results with crystallographic data (e.g., PDB IDs: 3KS3 for hCA II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
